molecular formula C10H17NO B1587746 Quincorine CAS No. 207129-35-9

Quincorine

Cat. No. B1587746
M. Wt: 167.25 g/mol
InChI Key: GAFZBOMPQVRGKU-UHFFFAOYSA-N
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Description

Quincorine, also known as Quinacrine, is an acridine derivative that was widely used as an antimalarial drug but has been superseded by chloroquine in recent years . It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions .


Synthesis Analysis

Quinacrine has been synthesized using suitable synthetic routes . The synthesis involves the design, synthesis, and characterization of various analogous of quinolin-2-one nucleus . The synthesis of quinoline derivatives has been achieved through various methods including the use of iodine and silica gel under solvent-free conditions, a Friedlander heteroannulation method using nano ZnO as a catalyst, and using ionic liquid [Hbim] [BF4] under ultrasound at room temperature .


Molecular Structure Analysis

Quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs . This binding inhibits transcription and translation to ribonucleic acid (RNA) .


Chemical Reactions Analysis

The reduction of quinones, such as Quinacrine, follows a homolytic mechanism of single electron transfer . Quinacrine may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .


Physical And Chemical Properties Analysis

Quinones, such as Quinacrine, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . These properties make the analytical detection of quinones problematic .

Scientific Research Applications

Catalyst in Hydrogenation Reactions

Quincorine-amine, a derivative of quinine, has shown significant activity as a catalyst in the ruthenium-catalyzed hydrogenation of ketones. It forms a complex with RuCp*Cl and facilitates the hydrogenation of aromatic and aliphatic ketones with high efficiency and enantioselectivity, outperforming previous Ru-diamine complexes. This application demonstrates the potential of quincorine-amine in asymmetric catalysis, particularly in hydrogenation reactions (Hedberg et al., 2005).

Synthesis of Bicyclic α-Amino Acid Esters

Research on the oxidation of Quincorine (QCI) has led to the creation of bicyclic α-amino acids and dicarboxylic acid derivatives. These compounds are notable for their epimeric and enantiomeric purity. This discovery provides valuable insights into the synthesis of complex organic molecules and potential applications in pharmaceuticals and material science (Schrake et al., 1999).

Development of 1,2-Diamines

The synthesis of new 1,2-diamines from quincorine and quincoridine has expanded the family of these compounds. The study focused on hydrogenated and didehydrogenated variants, revealing their potential as building blocks for cross-coupling reactions. This research contributes to the field of organic synthesis, particularly in the creation of compounds with potential pharmacological applications (Neda et al., 2002).

Enantioselective Synthesis of Quinuclidinones

Efforts to synthesize enantiopure 3-quinuclidinone analogues from quincorine have resulted in compounds with up to three stereogenic centers. These compounds exhibit high pi-face selectivity in nucleophilic attacks at the carbonyl group, a process crucial in stereocontrolled organic synthesis. This work provides a foundation for further exploration in the synthesis of complex organic molecules with specific stereochemistry (Frackenpohl & Hoffmann, 2000).

Inhibition of Aldehyde Dehydrogenase and Quinone Reductase

A functional proteomics study identified that quinoline drugs like Quincorine bind to and potentially inhibit proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) in humans. This discovery has implications for understanding the mechanism of action of these drugs and could inform future research on diseases where these enzymes play a role (Graves et al., 2002).

Crystal and Molecular Structure Studies

Research on the crystal and molecular structures of new enantiopure quinuclidines, including quincoridine and quincorine derivatives, contributes to the understanding of their conformational features. Such studies are essential for the rational design of molecules in drug development and material science (Kania et al., 2004).

Applications in Tumor Treatment

Studies have explored the repurposing of Quincorine for treating cancer, particularly its potential to inhibit multiple pathways involved in tumor growth and survival. This includes regulation of autophagy, transcription, and DNA repair processes, highlighting the potential of Quincorine as a multi-targeted anticancer agent (Oien et al., 2019).

Safety And Hazards

Quinacrine should not be used in those with known hypersensitivities to acridine dyes and derivatives . It may cause aplastic anemia, a condition in which bone marrow is unable to generate blood cells .

properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFZBOMPQVRGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol

CAS RN

207129-35-9, 207129-36-0
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quincorine
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Quincorine
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Quincorine
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Quincorine
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Quincorine
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Quincorine

Citations

For This Compound
128
Citations
O Schrake, W Braje, HMR Hoffmann… - Tetrahedron: Asymmetry, 1998 - Elsevier
… We have described four new members of the Quincorine ® and Quincoridine ® family, including 2 and 4. In view of the high synthetic flexibility of alkynes, the scope of these attractive …
Number of citations: 31 www.sciencedirect.com
J Frackenpohl, WM Braje… - Journal of the Chemical …, 2001 - pubs.rsc.org
Cross-coupling reactions of modified Cinchona alkaloids provide access to a wide variety of novel arylated and dimeric derivatives of quinine and quinidine containing a single and …
Number of citations: 41 pubs.rsc.org
S Pellet-Rostaing, C Saluzzo, R Ter Halle… - Tetrahedron …, 2001 - Elsevier
New β-aminoalkylphosphines with a stereogenic nitrogen center have been synthesized from quincorine and quincoridine. Nickel catalysts were studied for their enantioselectivity in …
Number of citations: 29 www.sciencedirect.com
I Neda, T Kaukorat, AK Fischer - European Journal of Organic …, 2003 - Wiley Online Library
The reaction of N‐methylisatoic anhydride 1 with a series of quincorine (QCI) and quincoridine (QCD) derivatives furnished the corresponding QCI‐ and QCD‐substituted anthranilic …
HMR Hoffmann, O Schrake - Tetrahedron: Asymmetry, 1998 - Elsevier
… Acylation and O-sulfonylation of Quincorine ® and Quincoridine ® . Efficient intramolecular catalysis … A convenient preparation of enantiopure O-acyl and O-sulfonyl …
Number of citations: 24 www.sciencedirect.com
M Fild, C Thöne, S Tötös - European Journal of Inorganic …, 2004 - Wiley Online Library
A series of Pd II ‐quincorine and ‐quincoridine complexes in which the ligands are coordinated through N,O‐donor atoms have been synthesised, and their structural features …
O Schrake, MH Franz, R Wartchow, HMR Hoffmann - Tetrahedron, 2000 - Elsevier
S N 2 reactions at carbon C9 of Quincorine (QCI) and Quincoridine (QCD) were investigated and found to be difficult, due to the special structural (‘β-amino effect’) and conformational …
Number of citations: 24 www.sciencedirect.com
I Neda, T Kaukorat, C Hrib - Tetrahedron: Asymmetry, 2002 - Elsevier
Four new members of the family of 1,2-diamines of quincorine and quincoridine have been synthesized, being hydrogenated and didehydrogenated at the C10–C11 fragment. The …
Number of citations: 13 www.sciencedirect.com
O Schrake, VS Rahn, J Frackenpohl, WM Braje… - Organic …, 1999 - ACS Publications
Oxidation of Quincorine (QCI) and Quincoridine (QCD) has been investigated, giving bicyclic α-amino acids and dicarboxylic acid derivatives, which are epimerically and also …
Number of citations: 18 pubs.acs.org
C Hedberg, K Källström, PI Arvidsson… - Journal of the …, 2005 - ACS Publications
The commercially available chiral diamine quincorine-amine, originally derived from quinine, was … The complex formed between the quincorine-amine, containing both a primary and a …
Number of citations: 156 pubs.acs.org

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